Undecyl undecanoate
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Overview
Description
Undecyl undecanoate is an ester compound formed from undecanol and undecanoic acid. It is a long-chain fatty ester, often used in various industrial applications due to its unique properties. This compound is known for its stability, low volatility, and excellent lubricating properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Undecyl undecanoate can be synthesized through the esterification reaction between undecanol and undecanoic acid. The reaction typically involves heating the two reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. These processes use large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a high yield and purity of the final product. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
Undecyl undecanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into undecanol and undecanoic acid.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Undecanol and undecanoic acid.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Scientific Research Applications
Undecyl undecanoate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Industry: Utilized in the production of lubricants, plasticizers, and surfactants.
Mechanism of Action
The mechanism of action of undecyl undecanoate primarily involves its interaction with lipid membranes and proteins. Its long hydrophobic chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of active pharmaceutical ingredients across cell membranes.
Comparison with Similar Compounds
Similar Compounds
Undecanoic acid: A carboxylic acid with similar chain length but different functional group.
Undecanol: An alcohol with a similar chain length.
Undecanal: An aldehyde with a similar chain length.
Uniqueness
Undecyl undecanoate is unique due to its ester functional group, which imparts different chemical and physical properties compared to its similar compounds. Its stability, low volatility, and excellent lubricating properties make it particularly valuable in industrial applications.
Properties
CAS No. |
42231-61-8 |
---|---|
Molecular Formula |
C22H44O2 |
Molecular Weight |
340.6 g/mol |
IUPAC Name |
undecyl undecanoate |
InChI |
InChI=1S/C22H44O2/c1-3-5-7-9-11-13-15-17-19-21-24-22(23)20-18-16-14-12-10-8-6-4-2/h3-21H2,1-2H3 |
InChI Key |
BNJRHNHQYFVXTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC(=O)CCCCCCCCCC |
Origin of Product |
United States |
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